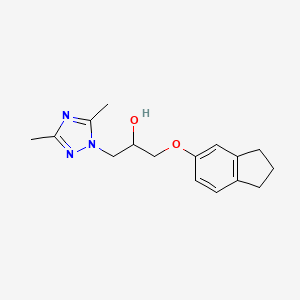
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol, also known as ADX-71441, is a novel compound that has gained attention in the scientific community for its potential therapeutic properties. This compound is a positive allosteric modulator of the GABAB receptor, which is a target for the treatment of various neurological disorders.
Mécanisme D'action
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol acts as a positive allosteric modulator of the GABAB receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. This receptor is involved in the regulation of neurotransmitter release and neuronal excitability, and its activation has been shown to have anxiolytic, antidepressant, and anticonvulsant effects.
Effets Biochimiques Et Physiologiques
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has been shown to enhance the activity of the GABAB receptor, leading to increased inhibitory neurotransmitter release and decreased neuronal excitability. This compound has also been shown to have anxiolytic, antidepressant, and anticonvulsant effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol is its ability to selectively modulate the GABAB receptor, which is a target for the treatment of various neurological disorders. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol. One area of interest is the potential use of this compound in the treatment of addiction, as preclinical studies have shown promising results in this area. Another area of interest is the development of more potent and selective GABAB receptor modulators, which could lead to improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to better understand the pharmacokinetic and pharmacodynamic properties of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol, which could inform the development of more effective dosing regimens.
Méthodes De Synthèse
The synthesis of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol involves a multi-step process that starts with the preparation of 1H-indene-5-carboxylic acid. This compound is then converted to the corresponding acid chloride, which is reacted with 3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol to yield the desired product.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has been studied extensively for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction. Studies have shown that this compound can enhance the activity of the GABAB receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-17-12(2)19(18-11)9-15(20)10-21-16-7-6-13-4-3-5-14(13)8-16/h6-8,15,20H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSCCSBMBLTCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(COC2=CC3=C(CCC3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

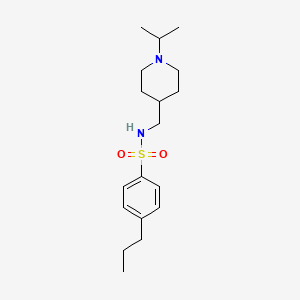
![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)
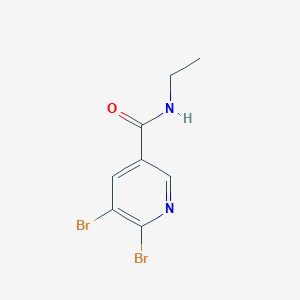
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2510758.png)
![(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2510759.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2510761.png)
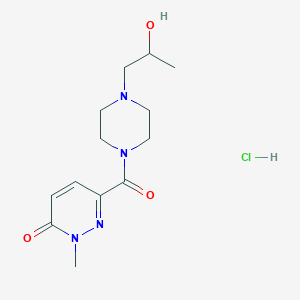
![1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2510763.png)
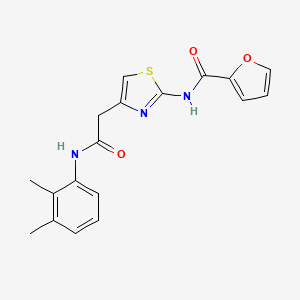
![2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2510767.png)
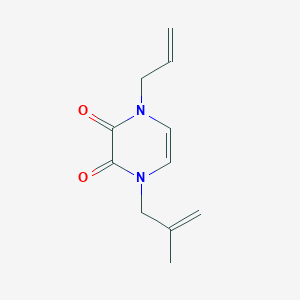
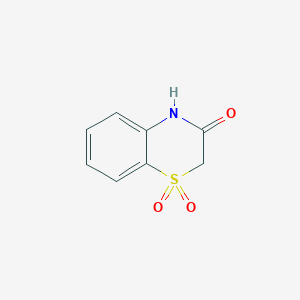
![1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2510771.png)
![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2510772.png)